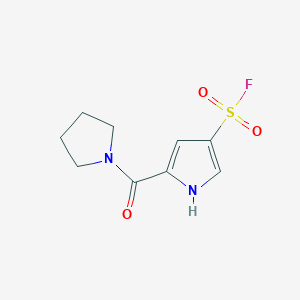

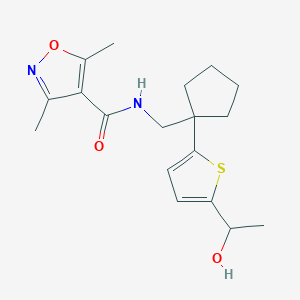

![molecular formula C16H15N3O4 B2562566 5-(3,4-二甲氧基苯基)-2-甲基-3H-咪唑并[4,5-b]吡啶-7-羧酸 CAS No. 1021052-26-5](/img/structure/B2562566.png)

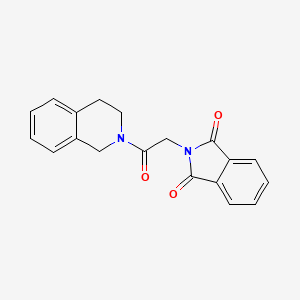

5-(3,4-二甲氧基苯基)-2-甲基-3H-咪唑并[4,5-b]吡啶-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They have a nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often evaluated with special emphasis on the currently understood mechanisms of transmetalation .科学研究应用

Antimicrobial Activity

The synthesis and evaluation of pyridine derivatives have led to promising antimicrobial agents. Researchers have designed and synthesized a series of pyridine and thienopyridine derivatives, including our compound of interest. These derivatives exhibited good to strong antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans. Notably, compounds 12a and 15 demonstrated the highest inhibition zones, with maximal activity against B. mycoides and C. albicans, respectively .

Angiogenesis Inhibition

Excessive angiogenesis is associated with tumor growth in cancer. While specific studies on our compound are limited, its imidazo[4,5-b]pyridine core may offer potential for anti-angiogenic effects. Further investigations are warranted to explore this aspect .

Antibacterial Properties

Although not directly studied for our compound, pyridine derivatives have historically shown antibacterial properties. Notable examples include Sulfapyridine, which has been used clinically. Our compound’s unique structure may contribute to similar effects .

Antifungal Activity

Given the presence of the pyridine moiety, exploring antifungal properties is relevant. While specific data on our compound are scarce, it’s worth investigating its effects against fungal strains beyond C. albicans .

Cardiovascular Applications

Fused pyridine derivatives have been associated with cardiovascular activities. Although not directly studied for our compound, its structural features warrant further investigation in this context .

Neurological Relevance

Pyridine-based compounds have been explored for their neuroprotective effects. While no direct evidence exists for our compound, its imidazo[4,5-b]pyridine scaffold suggests potential interactions with neural pathways .

Elsayed, M. A., Elsayed, A. M., & Sroor, F. M. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation, and structure-activity relationship. Medicinal Chemistry Research, 33(2), 476–491. Link Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer. (Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives, 2017) Link 1,2,3-Triazolo[4,5-b]pyridine and 1,2,3-triazolo[4,5-c]pyridine derivatives were reported possessing depressant, tranquilizing, anticonvulsant, and cardiovascular activities. (Fused Pyridine Derivatives: Synthesis and Biological Activities) Link

作用机制

While the mechanism of action for the specific compound you mentioned is not available, similar compounds have been found to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

未来方向

属性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-8-17-14-10(16(20)21)7-11(19-15(14)18-8)9-4-5-12(22-2)13(6-9)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVJMBDXWWBQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2562484.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2562488.png)

![3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2562497.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2562499.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2562501.png)